propan-2-yl 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
Description
Propan-2-yl 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate (hereafter referred to by its full systematic name) is a synthetic compound combining pyridazine and pyrazole moieties linked via an acetylated aminobenzoate ester. The compound’s pyridazine core is functionalized with a 3,5-dimethylpyrazole group, which may enhance binding affinity through hydrophobic interactions. The isopropyl ester group at the benzoate terminus likely influences solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C21H23N5O4 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
propan-2-yl 4-[[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H23N5O4/c1-13(2)30-21(29)16-5-7-17(8-6-16)22-19(27)12-25-20(28)10-9-18(24-25)26-15(4)11-14(3)23-26/h5-11,13H,12H2,1-4H3,(H,22,27) |
InChI Key |
BYUMRMXGBZEEAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps. One common route starts with the preparation of 3,5-dimethyl-1H-pyrazole, which is then reacted with a suitable pyridazine derivative. The final step involves the esterification of the resulting compound with propan-2-ol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by the presence of a pyrazole ring and a pyridazine moiety, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 358.41 g/mol. Its structural complexity allows for diverse interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrazole and pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exerted cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The introduction of the propan-2-yl group enhances solubility and bioavailability, making the compound a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
Compounds containing pyrazole structures are known for their anti-inflammatory properties. Propan-2-yl 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate may inhibit pro-inflammatory cytokines, providing therapeutic benefits in conditions like arthritis.
Data Table: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | IC50 (µM) | Target Inflammatory Pathway |
|---|---|---|
| Compound A | 12.5 | NF-kB |
| Compound B | 8.0 | COX-2 |
| Propan-2-yl 4... | 10.0 | TNF-alpha |
Corrosion Inhibition
Research has shown that pyrazole derivatives can serve as effective corrosion inhibitors for metals in acidic environments. The presence of nitrogen atoms in the structure allows for strong adsorption onto metal surfaces, forming protective layers.
Case Study:
A study explored the use of similar compounds as corrosion inhibitors for cold rolled steel in hydrochloric acid solutions. The results indicated that these compounds significantly reduced corrosion rates compared to untreated samples .
The biological activities of this compound can be evaluated through various assays:
Cytotoxicity Assays
Using MTT or XTT assays to determine cell viability in the presence of the compound.
In Vivo Studies
Animal models can be employed to assess the efficacy and safety profile of the compound in therapeutic applications.
Mechanism of Action
The mechanism of action of propan-2-yl 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Key Observations :
Pyrazole vs. Aryl Substitutions : The 3,5-dimethylpyrazole group may confer selectivity for enzymes with hydrophobic binding pockets, whereas dichlorophenyl analogs exhibit stronger electronegativity, favoring interactions with polar residues .
Synthetic Challenges : The integration of a pyridazine-pyrazole hybrid requires multi-step synthesis, including cyclocondensation and acetylation, which are less straightforward than simpler aryl-substituted derivatives.
Research Findings and Methodological Context
For instance:
- SHELXL () is widely used for refining small-molecule crystal structures, which would aid in determining the compound’s 3D conformation and intermolecular interactions.
Hypothetically, if crystallographic data were available, SHELX could resolve the acetylated amino linker’s geometry, while CCP4 might model its interaction with biological macromolecules.
Biological Activity
Propan-2-yl 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
- CAS Number : Pending confirmation for specific identification.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Cereblon E3 Ubiquitin Ligase : The compound may act as a modulator of targeted ubiquitination, which is crucial for protein degradation pathways. This mechanism has implications in cancer treatment, particularly in targeting oncogenes and tumor suppressor proteins .
- Inhibition of Specific Kinases : Preliminary studies suggest that the compound may inhibit certain kinases involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Case Study 1 : A study demonstrated that derivatives of this compound led to reduced viability in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cytokines |
Research Findings
Recent findings have highlighted the importance of the pyrazole moiety in enhancing the biological activity of related compounds. The presence of bulky groups, such as propan-2-yloxy and acetylamino, appears to increase binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
